molecular formula C10H15NO4 B1469251 (2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid CAS No. 1344838-29-4

(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid

Cat. No. B1469251
CAS RN: 1344838-29-4
M. Wt: 213.23 g/mol
InChI Key: GMZVFCZQFPOALY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid, or MMPB, is an organic compound with a unique structure and properties. It is a member of the pyrrolidine family, which consists of compounds with a nitrogen atom and two carbon atoms in a five-membered ring. MMPB has been studied extensively for its potential applications in scientific research and in laboratory experiments.

Scientific Research Applications

Neutron Capture Therapy

Compounds containing boronic acid groups and their derivatives are considered for use as boron carriers in neutron capture therapy . While the compound does not contain boronic acid groups, its structural features could inspire the design of boron-containing derivatives that are stable in physiological conditions and suitable for this type of cancer treatment.

Corrosion Inhibition

Pyrrolidine derivatives have been studied for their corrosion inhibition properties . The compound could be investigated for its efficacy in protecting metals from corrosion, particularly in industrial settings where corrosion can lead to significant economic losses and safety hazards.

properties

IUPAC Name

(E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-15-7-8-4-5-11(6-8)9(12)2-3-10(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZVFCZQFPOALY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1CCN(C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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